![molecular formula C18H22O5 B3937236 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene
Overview
Description
1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene, also known as DMPB, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Scientific Research Applications
1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene has been studied extensively for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical models, making it a promising candidate for the development of novel pain medications. Additionally, 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene has been found to possess antitumor activity, suggesting its potential use in cancer therapy.
Mechanism of Action
The exact mechanism of action of 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2). This leads to a reduction in inflammation and pain. 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene has also been found to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Biochemical and Physiological Effects:
1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been found to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene has been shown to have antioxidant and antiplatelet effects, which could have potential applications in cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying pain pathways and inflammation. However, a limitation of 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene. One area of interest is its potential use in the development of novel pain medications, particularly for chronic pain conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene and its potential applications in cancer therapy. Finally, research on improving the solubility and bioavailability of 1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene could expand its potential applications in various experimental settings.
properties
IUPAC Name |
1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-19-14-8-10-15(11-9-14)22-12-5-13-23-18-16(20-2)6-4-7-17(18)21-3/h4,6-11H,5,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINYDHDAXXPFTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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